molecular formula C17H23ClN4O3S B10949547 N-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonothioyl}hexanamide

N-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonothioyl}hexanamide

Cat. No.: B10949547
M. Wt: 398.9 g/mol
InChI Key: MXLSOQHKWBLHAA-UHFFFAOYSA-N
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Description

N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide is a complex organic compound with the molecular formula C17H23ClN4O3S This compound features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as hydrogen gas (H) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to substitute the chloro group.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity. The piperazine ring can interact with receptors or ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(2-Chloro-6-nitrophenyl)piperazino]carbothioyl}hexanamide is unique due to its combination of functional groups and structural complexity. The presence of the piperazine ring and the hexanamide moiety provides additional sites for chemical modification and potential biological activity, distinguishing it from simpler chlorinated nitrophenols .

Properties

Molecular Formula

C17H23ClN4O3S

Molecular Weight

398.9 g/mol

IUPAC Name

N-[4-(2-chloro-6-nitrophenyl)piperazine-1-carbothioyl]hexanamide

InChI

InChI=1S/C17H23ClN4O3S/c1-2-3-4-8-15(23)19-17(26)21-11-9-20(10-12-21)16-13(18)6-5-7-14(16)22(24)25/h5-7H,2-4,8-12H2,1H3,(H,19,23,26)

InChI Key

MXLSOQHKWBLHAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=S)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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